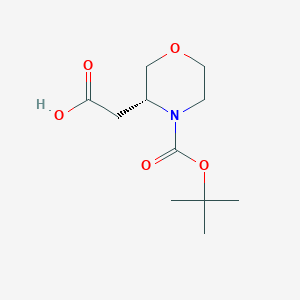

(R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid

説明

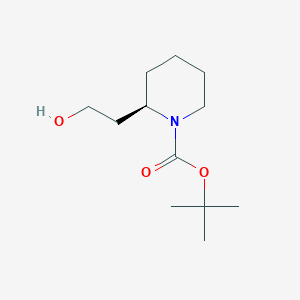

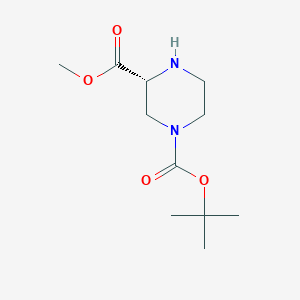

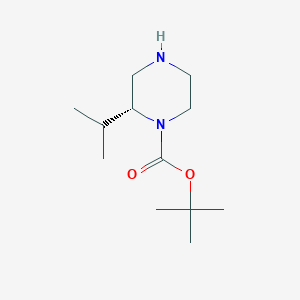

The compound (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid is a chiral molecule that is of interest in the field of organic chemistry due to its potential applications in pharmaceutical synthesis. The presence of the morpholine ring and the tert-butoxycarbonyl (Boc) group suggests that this compound could be a valuable intermediate in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

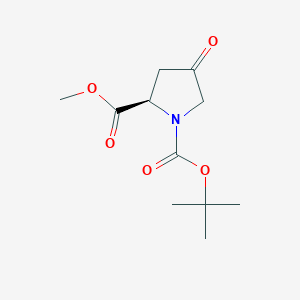

The synthesis of related compounds has been explored in the literature. For instance, an improved synthesis method for a similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been reported using a modified Pictet-Spengler reaction. This method achieved a high yield of 95% with minimal racemization (less than 7%) and an enantiomeric excess of 99.4% after recrystallization. The overall yield from D-tyrosine was 43% . Although this synthesis is for a different compound, the high enantiomeric excess and yield indicate that similar strategies could potentially be applied to the synthesis of (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid would include a morpholine ring, which is a common feature in many bioactive molecules due to its polarity and ability to form hydrogen bonds. The tert-butoxycarbonyl group is a common protecting group in peptide synthesis, which can be removed under acidic conditions. The chiral center at the 3-position of the morpholine ring is crucial for the enantioselectivity of the compound.

Chemical Reactions Analysis

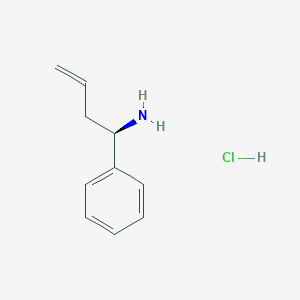

While specific reactions of (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid are not detailed in the provided papers, the literature does mention the use of enantioselective synthesis for related compounds. For example, the enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids was achieved through enzyme-catalyzed kinetic resolution, which was then applied to the synthesis of reboxetine analogs . This suggests that (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid could also undergo similar enantioselective reactions, potentially leading to the synthesis of other pharmacologically relevant compounds.

Physical and Chemical Properties Analysis

科学的研究の応用

Analytical Methods in Antioxidant Activity Research

The study of antioxidants is significant across various scientific fields, from food engineering to medicine. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test are crucial in determining antioxidant activity in substances. These methods rely on spectrophotometry to assess chemical reactions indicating antioxidant capacity, highlighting the importance of such compounds in research. (Munteanu & Apetrei, 2021)

Environmental Impact Studies: 2,4-D Herbicide

Research on the environmental impact of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), utilizes scientific methods to understand toxicity and mutagenicity. Such studies provide insights into the effects of agricultural chemicals on ecosystems, guiding environmental protection efforts. (Zuanazzi, Ghisi, & Oliveira, 2020)

Sorption Studies for Environmental Remediation

Investigations into the sorption of herbicides, including 2,4-D, on various soils and minerals, are essential for understanding how these substances interact with the environment. This knowledge aids in developing strategies for mitigating pollution and enhancing soil remediation techniques. (Werner, Garratt, & Pigott, 2012)

Rosmarinic Acid in Food Industry Applications

Rosmarinic acid's antioxidant and preservative properties make it a valuable additive in the food industry. Its ability to inhibit lipid peroxidation and bacterial growth supports its use in enhancing food safety and shelf life, demonstrating the intersection of chemistry and food science. (Marchev et al., 2021)

Advanced Synthesis Techniques

The development of catalytic non-enzymatic kinetic resolution techniques for the synthesis of chiral compounds showcases the application of (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid in organic synthesis. This research underscores the compound's role in facilitating advancements in chemical synthesis methods. (Pellissier, 2011)

Corrosion Inhibition in Industrial Processes

Studies on organic corrosion inhibitors for metals in acidic solutions, including research on carboxylic acids like acetic acid, highlight the practical applications of (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid in protecting industrial equipment. This research is pivotal for maintaining the longevity and efficiency of metal components exposed to corrosive environments. (Goyal et al., 2018)

Microbial Production of Volatile Fatty Acids

The microbial production of volatile fatty acids, including acetic acid, from renewable sources offers an eco-friendly alternative to petroleum-based products. This research area explores the potential of microorganisms to produce valuable chemicals, contributing to sustainable industrial practices. (Bhatia & Yang, 2017)

将来の方向性

The future directions for research and development involving compounds with the tert-butoxycarbonyl group would depend on the needs and interests of the scientific and industrial communities. The development of more efficient and sustainable methods for introducing the tert-butoxycarbonyl group into organic compounds, such as the method developed using flow microreactor systems , is one possible direction.

作用機序

Mode of Action

The mode of action of ®-4-Boc-3-Morpholineacetic acid is not well-understood due to the lack of research on this specific compound. It’s important to note that the mode of action of a compound refers to how it interacts with its target to exert its effects. This typically involves binding to a specific site on the target, leading to a change in the target’s activity .

Biochemical Pathways

The biochemical pathways affected by ®-4-Boc-3-Morpholineacetic acid are not well-defined. Biochemical pathways refer to a series of chemical reactions occurring within a cell, and in this context, would refer to the pathways affected by the compound. Given the lack of information on the compound’s targets and mode of action, it is challenging to summarize the affected pathways and their downstream effects .

特性

IUPAC Name |

2-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOPNRRQHPWQMF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466580 | |

| Record name | [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

761460-03-1 | |

| Record name | (3R)-4-[(1,1-Dimethylethoxy)carbonyl]-3-morpholineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761460-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)

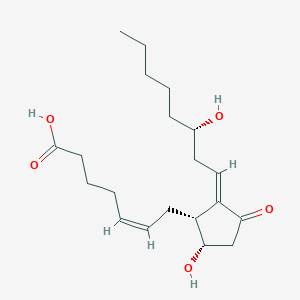

![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)